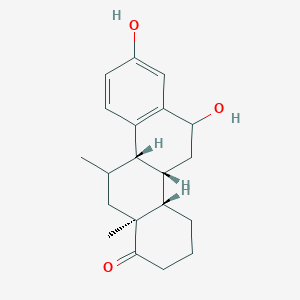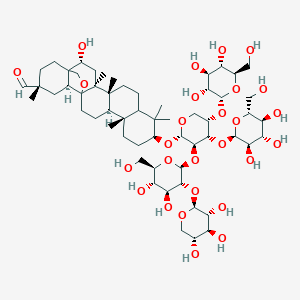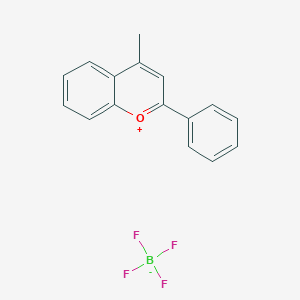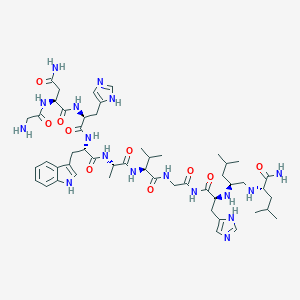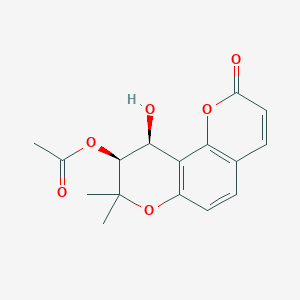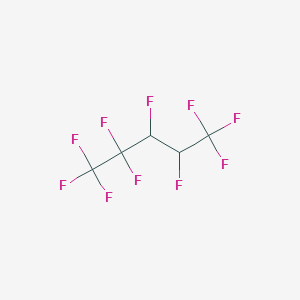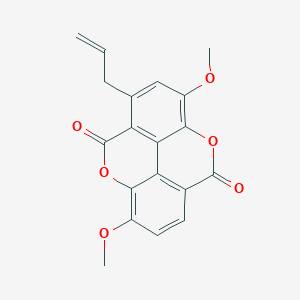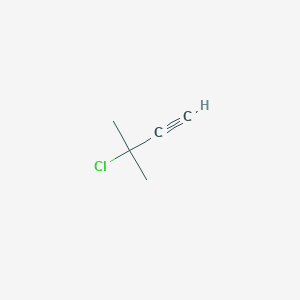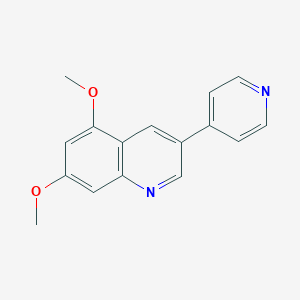
1,3-ジパルミトイル-2-オレオイルグリセロール
概要
説明
1,3-Dipalmitoyl-2-oleoylglycerol (OPO) is a structured triglyceride of significant interest due to its applications in infant nutrition. It is synthesized through a two-step enzymatic process involving lipases that are regiospecific to the sn1,3 positions of glycerol. The synthesis begins with the alcoholysis of tripalmitin to yield 2-monopalmitin, which is then esterified with oleic acid to form OPO. The process emphasizes the use of food-grade solvents and aims for a solvent-free system for the esterification step .
Synthesis Analysis
The synthesis of OPO is achieved with high yields and purity, utilizing sn1,3-regiospecific lipases. The enzymes from Rhizomucor miehei and Rhizopus delemar have been found to be particularly effective when immobilized on EP 100 and equilibrated to a water activity of 0.43. This enzymatic approach allows for the selective positioning of fatty acids on the glycerol backbone, which is crucial for the desired physical and nutritional properties of OPO .
Molecular Structure Analysis
The molecular structure of triacylglycerols (TAGs) like OPO is complex and can exist in various polymorphic forms. For instance, the beta' polymorph of a related TAG, 1,2-dipalmitoyl-3-myristoyl-sn-glycerol (PPM), has been resolved at the atomic level, revealing intricate details about the glycerol conformations and fatty acid orientations within the crystal lattice . These structural insights are essential for understanding the physical properties of TAGs and their behavior in food products.
Chemical Reactions Analysis
The chemical behavior of TAGs, including OPO, involves polymorphic transitions that can be influenced by factors such as temperature and the rate of cooling or heating. For example, 1,3-dipalmitoyl-2-oleoyl glycerol (POP) can crystallize into seven polymorphic forms, with the stability and occurrence of these forms being dependent on the thermal history of the sample . The study of these transitions is vital for controlling the texture and stability of fat-containing food products.
Physical and Chemical Properties Analysis
The physical and chemical properties of TAGs are closely related to their molecular and crystal structures. The surface properties of TAGs, such as 1,2-dipalmitoyl-3-acyl-sn-glycerols, have been studied through pressure-area isotherms and surface melting temperatures, providing insights into their behavior at interfaces, which is relevant for emulsion-based food products . Additionally, the solid-liquid phase equilibrium and phase behaviors of binary mixtures containing OPO have been investigated, revealing eutectic and solid solution phase equilibria, which are important for understanding the melting and crystallization processes in complex fat systems .
科学的研究の応用
以下は、1,3-ジパルミトイル-2-オレオイルグリセロール(オレオイルジパルミチン)の科学研究における用途を、いくつかのユニークなアプリケーションに焦点を当てて包括的に分析したものです。
合成トリアシルグリセロール標準
オレオイルジパルミチンは、マルチ次元質量分析(MDMS)法による牛乳脂肪中のTAGの断片化パターンを調査するための合成トリアシルグリセロール(TAG)標準として使用されます。 このアプリケーションは、牛乳脂肪中の複雑な脂質プロファイルを理解するために不可欠であり、より良い乳製品の開発に役立ちます .
神経保護研究
新しい研究では、ラットにおける脳虚血・再灌流障害に対する米糠油由来のオレオイルジパルミチンの神経保護効果が調査されています。 この化合物は、抗酸化剤、抗アポトーシス剤、および抗炎症剤としての可能性を示しており、神経疾患の治療法開発のための貴重なデータを提供しています .
脂質分析標準
これは、高速液体クロマトグラフィー-蒸発光散乱検出器(HPLC-ELSD)による酸加水分解生成物中のオレオイルジパルミチン含量とTAG組成を分析するための脂質標準として役立ちます。 このアプリケーションは、さまざまな研究および産業における脂質分析にとって重要です .
母乳脂肪代替品の分析
オレオイルジパルミチンは、OPOリッチ母乳脂肪代替品(HMFS)の銀イオンHPLC分離における標準として使用されます。 このアプリケーションは、乳児の栄養にとって重要なHMFSの品質を分析し、保証するために重要です .
混合相挙動研究
オレオイルジパルミチンの混合相挙動は、n-ドデカンを溶媒とする有機溶液中で調べられています。 この研究は、オレオイルジパルミチンの分子化合物(MC)結晶が希薄溶液中で準安定型および最も安定型として形成されるかどうかを確認するのに役立ち、これはさまざまな油の結晶化プロセスを理解するのに関連しています .
パーム油の結晶化
オレオイルジパルミチンは、1,2-ジオレオイル-3-パルミトイル-rac-グリセロール(OOP)などの他の主要な分子種との2元相挙動のために、パーム油の結晶化において重要な役割を果たします。 この挙動を理解することは、パーム油の処理と製品の一貫性を向上させるために不可欠です .
これらのアプリケーションは、1,3-ジパルミトイル-2-オレオイルグリセロールの科学研究と産業における汎用性と重要性を強調しています。各アプリケーションは、さまざまな分野におけるこの化合物の理解と利用に貢献しています。
作用機序
Although the specific mechanism of action of 1,3-Dipalmitoyl-2-oleoylglycerol is not fully understood, it has been suggested that it might exert neuroprotective effects by inhibition of p38 MAPK and activation of PI3K/Akt/CREB pathway, which is associated with anti-oxidant, anti-apoptotic, and anti-inflammatory action .
Safety and Hazards
特性
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCOHGHEADZEGF-QPLCGJKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H100O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/18:1(9Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044109 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
2190-25-2 | |
| Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipalmito-2-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DIPALMITO-2-OLEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H3NGP56NB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,3-Dipalmitoyl-2-oleoylglycerol?
A1: The molecular formula of POP is C₅₁H₉₈O₆, and its molecular weight is 807.32 g/mol.
Q2: Are there any spectroscopic data available for POP?
A2: Yes, researchers commonly use techniques like X-ray diffraction (XRD) [, , ], differential scanning calorimetry (DSC) [, ], and nuclear magnetic resonance (NMR) [] to characterize the polymorphic forms, thermal behavior, and molecular structure of POP.
Q3: How does the presence of other oils affect the crystallization of POP?
A3: Studies have shown that the presence of other oils, such as triolein (OOO) or hazelnut oil (HZ), can significantly influence the crystallization behavior of POP, impacting its polymorphic forms, crystal size, and overall stability [].
Q4: What is the impact of cooling rate on the crystallization of POP?
A4: The cooling rate significantly impacts POP crystallization. Rapid cooling leads to smaller, less ordered crystals, while slower cooling promotes larger, more stable crystal structures. This affects the texture and stability of products containing POP [].
Q5: Does the position of palmitic acid within the TAG structure influence POP's properties?
A5: Yes, the regiospecific positioning of palmitic acid within the TAG molecule affects POP's physicochemical properties and in vitro digestion characteristics. For instance, TAGs with palmitic acid at the sn-1 (or 3) position exhibit higher melting points and slower digestion rates compared to those with palmitic acid at the sn-2 position [].
Q6: What are the neuroprotective effects of POP observed in research?
A6: Research suggests that POP derived from rice bran oil exhibits neuroprotective effects against cerebral ischemia-reperfusion injury in rats. These effects are potentially linked to the inhibition of p38 MAPK and activation of the PI3K/Akt/CREB pathway, leading to antioxidant, anti-apoptotic, and anti-inflammatory actions [].
Q7: How does the consumption of POP affect body weight and food intake in mice fed a high-fat diet?
A7: Studies in mice have shown that the specific structure of TAGs, such as POP compared to 1,2-dipalmitoyl-3-oleoylglycerol (PPO), can influence body weight gain and food intake. Mice fed a POP-enriched diet showed lower body weight gain and consumed fewer calories compared to those fed a PPO-enriched diet, despite both being high-fat diets [, ].
Q8: Does POP interact with other nutrients and affect their metabolism?
A8: Research indicates that the structure of dietary TAGs, including POP, can influence vitamin A storage in mice. Mice fed a high-fat diet containing POP showed different vitamin A intake and storage patterns compared to those fed a high-fat diet with a different TAG structure or a standard chow diet []. This suggests potential interactions between dietary TAG structure and vitamin A metabolism.
Q9: How is POP quantified in various matrices?
A9: High-performance liquid chromatography (HPLC) coupled with a nano quantity analyte detector (NQAD) has been successfully used to quantify POP in complex matrices like cocoa butter, offering a precise and sensitive method for analyzing TAG molecular species [].
Q10: What are the implications of POP crystallization on chocolate production?
A10: Understanding the crystallization behavior of POP is crucial for chocolate production, as it directly impacts the texture, appearance, and shelf life of chocolate. Controlling the polymorphic forms and crystal size of POP contributes to preventing undesirable phenomena like fat bloom [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



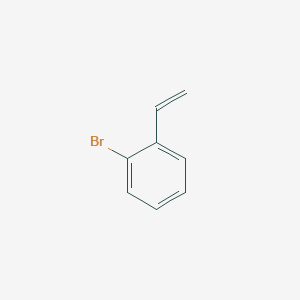
![tert-butyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B142684.png)
![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B142686.png)
